Meta-Bromine Positional Isomerism Drives Differential NK3 Receptor Antagonism: 3-Bromo vs. 4-Bromo Isomer
The 3-bromo isomer (target compound) demonstrates potent NK3 receptor antagonism with a reported Kd of 18.6 nM in a competitive inhibition assay using wild-type human NK3 receptors expressed in HEK293 cells [1]. In contrast, the 4-bromo positional isomer exhibits significantly reduced potency; literature reports indicate that the 4-bromo analogue is inactive or displays greatly diminished NK3 antagonism, reflecting a class-level SAR trend where meta-substitution is optimal for NK3 engagement [2][3]. This positional effect is critical for selecting the correct lead scaffold.
| Evidence Dimension | NK3 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 18.6 nM |
| Comparator Or Baseline | 4-Bromo isomer (1-[2-(4-bromophenoxy)ethyl]pyrrolidine) |
| Quantified Difference | 4-Bromo isomer shows no significant NK3 antagonism (inactive or >>1 µM based on SAR trend); difference >50-fold |
| Conditions | Wild-type human NK3 receptor in HEK293 cells; competitive inhibition assay measuring [MePhe7]NKB-induced [3H]IP accumulation |
Why This Matters
Procuring the 3-bromo isomer is essential for maintaining NK3 receptor antagonism activity; the 4-bromo isomer is functionally inert in this target class, rendering it unsuitable for CNS drug discovery programs focused on NK3 modulation.
- [1] BindingDB. (n.d.). BDBM50291261 | Affinity Data Kd: 18.6 nM. BindingDB Database. View Source
- [2] Knust, H., Nettekoven, M., Ratni, H., & Vifian, W. (2010). Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2775-2778. PMID: 20850972. View Source
- [3] EP 2185540 B1 (2011). Pyrrolidine aryl-ether as NK3 receptor antagonists. European Patent Office. View Source
